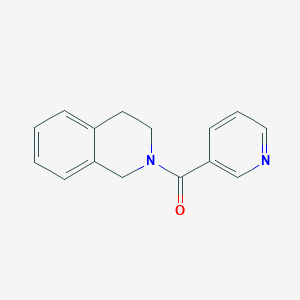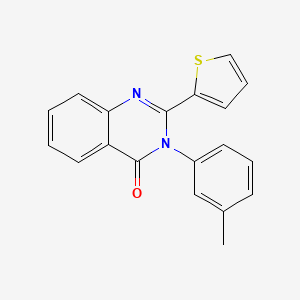![molecular formula C13H17NO3 B5546909 methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)
methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, has been accomplished using Friedel–Crafts acylation of substituted benzenes. This method highlights a key strategy for obtaining various arylbutanoates, important intermediates for the synthesis of biologically active compounds including ACE inhibitors (Zhang, Khan, Gong, & Lee, 2009).
Molecular Structure Analysis
Rhodium(III) complexes with α-amino substituted α-amine oxime ligands, related to the structural framework of methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate, have been characterized, including their crystal structures. These studies provide insights into the coordination chemistry and the molecular structure of compounds containing amino oxime ligands (Efe & Schlemper, 1992).
Chemical Reactions and Properties
The reactivity and stability of molecules similar to methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate have been explored through molecular docking, vibrational, structural, electronic, and optical studies. Such analyses provide valuable information on the hyper-conjugative interactions, charge delocalization, and potential for non-linear optical materials applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Physical Properties Analysis
Investigations into the crystal structures of butyrate derivatives offer insights into the physical properties of compounds structurally related to methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate. Such studies help in understanding the crystalline forms and packing, which are critical for determining the physical properties of these compounds (Jebas, Fun, Quah, Ooi, Rambabu, Vijayakumar, & Sarveswari, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of related compounds have been extensively studied through various spectroscopic methods and molecular docking evaluations. These studies reveal the importance of substituent effects on the electronic and chemical properties, providing a foundation for understanding the chemical behavior of methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).
Aplicaciones Científicas De Investigación
Molecular Docking and Structural Studies
Research on derivatives similar to methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate has shown their potential in molecular docking, vibrational, structural, electronic, and optical studies. For instance, compounds like 4-[(2,6-dichlorophenyl)amino] 2-methylidene 4-oxobutanoic acid have been examined using spectroscopic methods and theoretical calculations to understand their stability, reactivity, and potential as nonlinear optical materials. These studies also extend to analyzing their biological activities, suggesting that such compounds can inhibit specific growth factors, indicating pharmacological importance (Vanasundari et al., 2018).
Rhodium(III) Complexes with Amino Oxime Ligands
Research involving rhodium(III) complexes with ligands similar to methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate has been conducted to understand their synthesis, crystal structures, and potential applications. These studies involve characterizing such complexes using various spectroscopic methods and exploring their coordination chemistry (Ergun Efe & Schlemper, 1992).
Spectroscopic Investigation and Molecular Docking
Similar compounds have been investigated for their spectroscopic properties, vibrational assignments, and molecular docking evaluations. These studies focus on understanding the molecule's stability, charge transfer, and potential interactions with proteins, which could be crucial for developing new pharmacological agents (Vanasundari et al., 2017).
Microwave-Assisted Synthesis and Biological Activity
Research has also explored the microwave-assisted synthesis of compounds related to methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate, showing good in vitro antimicrobial and antifungal activities against various strains. Such studies are vital for discovering new antimicrobial agents with potential applications in treating infections (Bhat et al., 2015).
Engineered Microorganisms for Isomer Synthesis
In the field of biotechnology, engineered microorganisms have been developed to produce isomers of pentanol, which have applications as biofuels. This research demonstrates the potential of metabolic engineering in creating microbial strains capable of producing valuable chemical compounds, highlighting the versatility of applying knowledge of compounds like methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate in various scientific domains (Cann & Liao, 2009).
Propiedades
IUPAC Name |
methyl 4-oxo-4-(1-phenylethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-10(11-6-4-3-5-7-11)14-12(15)8-9-13(16)17-2/h3-7,10H,8-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGVLWOMVMLESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5546828.png)
![3,4-diethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5546833.png)

![methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate](/img/structure/B5546841.png)
![[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5546843.png)
![N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5546850.png)
![N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5546854.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-(4-methoxy-2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546859.png)
![N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5546865.png)

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)
![N'-(2,3-dichlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5546923.png)

